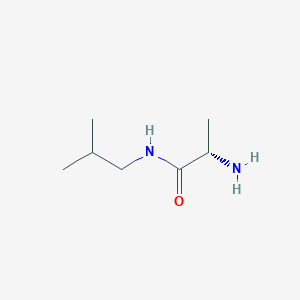

N1-Isobutyl-L-alaninamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2S)-2-amino-N-(2-methylpropyl)propanamide |

InChI |

InChI=1S/C7H16N2O/c1-5(2)4-9-7(10)6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10)/t6-/m0/s1 |

InChI Key |

DOHLDWQZEPRKEW-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(C)C)N |

Canonical SMILES |

CC(C)CNC(=O)C(C)N |

Origin of Product |

United States |

The Significance of N1 Isobutyl L Alaninamide As a Synthetic Compound in Chemical Biology

N1-Isobutyl-L-alaninamide, identified by codes such as CHEMBL3649340 and its systematic name (-)-(2R)-2-Amino-N-isobutylpropanamide, is a molecule of interest in chemical biology due to its potential to interact with biological systems. ontosight.ai As a synthetic compound, it can be produced in sufficient quantities for detailed study, including biological assays and pharmacokinetic analyses. ontosight.ai

The field of chemical biology often utilizes small molecules to probe and modulate biological processes. nih.gov Compounds like this compound, which are derivatives of naturally occurring amino acids, are of particular interest. ontosight.ai Their structural similarity to biological building blocks can facilitate interactions with enzymes and receptors. ontosight.ai The isobutyl group attached to the amide nitrogen in this compound introduces a specific lipophilic character that can influence its binding properties and cellular uptake, making it a valuable tool for researchers exploring the structure-activity relationships of bioactive molecules.

The core of its significance lies in its potential biological activities, which are being explored for therapeutic purposes. ontosight.ai Research in this area often involves the synthesis of a series of related compounds to understand how small structural changes affect biological outcomes. nih.govacs.org This approach is central to the discovery of new drugs and therapeutic agents.

An Overview of Documented Research Interests and the Patent Landscape for N1 Isobutyl L Alaninamide

The research interest in N1-Isobutyl-L-alaninamide is underscored by its inclusion in prominent chemical databases like ChEMBL and PubChem, which collate information on bioactive molecules with drug-like properties. ontosight.ai These databases provide essential data on its chemical structure, biological activities, and potential applications, thereby facilitating drug discovery and development efforts. ontosight.ai

A key indicator of the compound's perceived value is the patent landscape. For instance, patent US8722896 suggests a tangible interest in its development for medical or therapeutic applications. ontosight.ai While the specifics of the patent highlight its potential, the broader research context for similar compounds points towards applications in inhibiting the release or synthesis of β-amyloid peptide, which is implicated in Alzheimer's disease. google.comgoogle.com

The research and development process for compounds like this compound typically involves a multi-step approach:

Chemical Synthesis: Developing efficient methods to produce the compound.

Biological Assays: Testing the compound's activity against various biological targets. ontosight.ai

Pharmacokinetic Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted by the body. ontosight.ai

Positioning N1 Isobutyl L Alaninamide Within the Broader Context of Alaninamide Derivatives in Scientific Inquiry

Development of Chemical Synthesis Routes for this compound

The creation of the amide bond between the carboxyl group of L-alanine and isobutylamine (B53898) is the central transformation in synthesizing this compound. Research has explored various routes, ranging from classical methods involving protecting groups to more modern, direct approaches.

The direct formation of an amide bond from a carboxylic acid and an amine is a fundamental reaction in organic chemistry. For amino acids, this process is complicated by the presence of the nucleophilic amino group, which can interfere with the reaction.

One advanced method involves the direct amidation of unprotected α-amino acids using tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃. rsc.org This reagent facilitates the coupling of an unprotected amino acid like L-alanine with an amine, such as isobutylamine. rsc.org The reaction is typically performed at elevated temperatures (80 °C to 125 °C) in a solvent like cyclopentyl methyl ether (CPME). rsc.org This approach is notable for avoiding the additional steps of protection and deprotection, making the synthesis more step-efficient. rsc.orgorganic-chemistry.org

More traditional amidation strategies, widely used in peptide synthesis, involve the "activation" of the carboxylic acid group of a protected amino acid. libretexts.org Common coupling reagents that facilitate this activation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.org These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (isobutylamine) to form the desired amide bond. Ruthenium-catalyzed amination of α-hydroxy amides also presents a viable, though less direct, route for the synthesis of α-amino acid amides. nih.gov

Table 1: Comparison of Amidation Strategies

| Method | Reagents | Key Features | Citation(s) |

|---|---|---|---|

| Direct Amidation | B(OCH₂CF₃)₃, Amine | Works on unprotected amino acids; requires elevated temperatures. | rsc.org |

| Carbodiimide Coupling | Protected Amino Acid, Amine, DCC or EDC | Widely used, reliable; requires protection/deprotection steps. | libretexts.org |

In many synthetic routes, particularly those employing coupling reagents, the amino group of L-alanine must be temporarily blocked or "protected" to prevent unwanted side reactions, such as polymerization. organic-chemistry.org This is achieved by converting the amine into a less nucleophilic functional group, most commonly a carbamate. organic-chemistry.orgmasterorganicchemistry.comacs.org

A frequently used protecting group is the tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.comwikipedia.org It is introduced by reacting L-alanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). libretexts.orgmasterorganicchemistry.com The resulting N-Boc-L-alanine is stable to the basic or neutral conditions of the amidation reaction. masterorganicchemistry.com Once the amide bond with isobutylamine is formed, the Boc group can be easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound. libretexts.orgmasterorganicchemistry.com

Table 2: Common Amine Protecting Groups in Amino Acid Chemistry

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Citation(s) |

|---|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid) | libretexts.orgmasterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic Hydrogenation (H₂, Pd-C) | masterorganicchemistry.com |

Enantioselective Synthesis and Chiral Purity Control of Alaninamide Scaffolds

For biologically active molecules, stereochemistry is paramount. The synthesis of this compound must ensure that the final product retains the L-configuration of the starting alanine (B10760859), as the different enantiomers can have vastly different biological effects.

A primary challenge in the synthesis of chiral amino acid derivatives is the risk of racemization—the loss of stereochemical integrity at the α-carbon. libretexts.org This can occur during the activation step of the carboxyl group. The formation of certain activated intermediates can increase the acidity of the α-proton, allowing it to be removed by a base, leading to a planar enolate intermediate that can be re-protonated from either face, resulting in a mixture of L and D enantiomers.

After synthesis, it is essential to verify the enantiomeric purity of the product. This is often accomplished by an indirect method where the enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers. researchgate.net These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

A widely used chiral derivatizing agent for primary amines is Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, also known as FDAA or Marfey's reagent. biorxiv.orgsigmaaldrich.comnih.govrsc.org It reacts with the amino group of both L- and D-N1-isobutylalaninamide to form a pair of diastereomers. biorxiv.org These can then be separated on a standard reversed-phase HPLC column, and the ratio of their peak areas gives the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) of the synthetic product. researchgate.net

Other analytical methods include the use of chiral shift agents in Nuclear Magnetic Resonance (NMR) spectroscopy. For example, reacting the alaninamide product with a chiral agent like (R)-(−)-1-(9-Anthryl)-2,2,2-trifluoroethanol can induce different chemical shifts for the protons of the L- and D-enantiomers, allowing for their quantification by ¹H NMR. rsc.org

Table 3: Methods for Enantiomeric Purity Analysis of Alaninamides

| Method | Reagent/Technique | Principle | Citation(s) |

|---|---|---|---|

| Chiral Derivatization HPLC | Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) | Formation of diastereomers separable by reversed-phase HPLC. | researchgate.netbiorxiv.orgsigmaaldrich.com |

| Chiral Derivatization HPLC | Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA) | Analogous to Marfey's reagent, forms separable diastereomers. | nih.govrsc.org |

| Chiral Shift NMR | (R)-(−)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Induces diastereotopic environments leading to separable signals in NMR. | rsc.org |

Achieving high stereoselectivity is a process of optimizing multiple reaction parameters. researchgate.net The choice of solvent, temperature, base, and catalyst can all influence the stereochemical outcome of a reaction. numberanalytics.comscielo.br For example, in alkylation reactions to form amino acids, the use of polar aprotic solvents can sometimes enhance diastereoselectivity, although in some cases the effect is negligible. scielo.brscielo.br

In biocatalytic approaches, which use enzymes to perform chemical transformations, reaction conditions such as pH and temperature are critical. nih.govasm.org Enzymes are inherently chiral and can provide extremely high levels of stereocontrol. libretexts.orgnsf.gov For instance, studies on pyridoxal (B1214274) radical biocatalysis have shown that pH can dramatically affect the enantiomeric ratio of the product, sometimes even inverting the selectivity. nih.govnsf.gov While a specific enzyme for this compound synthesis is not documented, the principles of optimizing pH, temperature, and substrate concentrations from other enzymatic systems are directly applicable to developing future stereoselective biocatalytic routes. asm.org The optimization process is often empirical, requiring systematic screening of conditions to find the ideal balance that maximizes both chemical yield and enantiomeric purity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis of Alaninamide Compounds

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For chiral molecules like alaninamide derivatives, NMR, particularly in combination with specialized reagents, can also be used to assess enantiomeric purity. nih.govtcichemicals.com

High-resolution ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms in the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus, while the splitting patterns in ¹H NMR reveal the number of adjacent protons.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the alanine backbone and the isobutyl group. The methine proton (CH) of the alanine moiety is expected to appear as a quartet, coupled to the three protons of the adjacent methyl group. The isobutyl group will show a doublet for the two equivalent methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the amide nitrogen.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically observed at the most downfield position (around 170-180 ppm). The carbons of the alanine and isobutyl groups will have characteristic shifts in the aliphatic region of the spectrum. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Atom Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Alanine-C=O | - | - | ~175.0 |

| Alanine-α-CH | ~3.5-3.7 | Quartet (q) | ~50.0 |

| Alanine-β-CH₃ | ~1.3-1.4 | Doublet (d) | ~18.0 |

| Isobutyl-CH₂ | ~3.0-3.2 | Doublet (d) | ~47.0 |

| Isobutyl-CH | ~1.7-1.9 | Multiplet (m) | ~28.0 |

| Isobutyl-CH₃ (x2) | ~0.9 | Doublet (d) | ~20.0 |

Application of Chiral Shift Reagents and NMR in Enantiomeric Ratio Determination for Alaninamide Derivatives

Determining the enantiomeric purity of chiral compounds is critical, and NMR spectroscopy in the presence of a chiral shift reagent is a powerful method for this analysis. libretexts.org Chiral shift reagents are typically paramagnetic lanthanide complexes, such as derivatives of europium or samarium, which are themselves enantiomerically pure. tcichemicals.comlibretexts.org

When a chiral shift reagent is added to a solution containing a racemic or enantiomerically enriched mixture of a compound like this compound, it forms diastereomeric complexes with each enantiomer. libretexts.orglibretexts.org These diastereomeric complexes are no longer mirror images and, as a result, have different NMR spectra. libretexts.org This leads to the separation of signals for the corresponding protons in the ¹H NMR spectrum, allowing for the direct integration of the peaks. The ratio of the integrals of these separated signals corresponds directly to the enantiomeric ratio of the sample. nih.govlibretexts.org The magnitude of the induced shift is typically greatest for protons closest to the binding site of the lanthanide complex, which in the case of this compound would be the amide and amine functionalities. nih.gov

While 1D NMR provides essential information, complex molecules often benefit from two-dimensional (2D) NMR experiments for unambiguous structural assignment. researchgate.net Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the alanine α-CH proton and the β-CH₃ protons. It would also reveal the connectivity within the isobutyl group, showing correlations between the N-CH₂ protons, the CH proton, and the terminal methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps correlations between protons and carbons that are separated by two or three bonds. nih.govacs.org This is particularly powerful for connecting different parts of a molecule. In this compound, an HMBC spectrum would crucially show a correlation from the isobutyl N-CH₂ protons to the amide carbonyl carbon (C=O) of the alanine moiety, confirming that the isobutyl group is attached to the amide nitrogen. It would also show correlations from the alanine α-CH proton to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for confirming the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. uni-duesseldorf.de

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. nist.gov This precision allows for the determination of a compound's elemental formula. For this compound (C₇H₁₆N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the assigned chemical formula, distinguishing it from other potential structures with the same nominal mass. mdpi.comnih.gov

Table 2: Theoretical Exact Mass for this compound

| Formula | Ion | Theoretical Exact Mass (m/z) |

| C₇H₁₆N₂O | [M+H]⁺ | 145.13354 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor or parent ion) is selected, fragmented, and the resulting product ions are analyzed. medrxiv.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. For the protonated this compound ion [M+H]⁺, fragmentation would likely occur at the most labile bonds, primarily the amide bond.

Key predicted fragmentation pathways include:

Cleavage of the amide bond: This can result in two primary fragment types. Loss of the isobutylamino group would generate an acylium ion corresponding to the alaninyl moiety.

Loss of the isobutyl group: Cleavage of the C-N bond within the isobutylamino portion can lead to the loss of a neutral isobutene molecule.

Cleavage adjacent to the alanine amine group: Fragmentation can lead to the loss of ammonia (B1221849) (NH₃) or the characteristic loss of the carboxyl group as CO.

The analysis of these specific fragment ions allows for the confirmation of the sequence and connectivity of the alanine and isobutyl components. rsc.org

Table 3: Predicted MS/MS Fragmentation Ions for [this compound+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion | Description of Neutral Loss | Fragment m/z |

| 145.13 | [C₄H₁₀N]⁺ | Loss of Alanine-carbonyl | 72.08 |

| 145.13 | [C₃H₆NO]⁺ | Loss of isobutylamine | 72.04 |

| 145.13 | [C₇H₁₄N]⁺ | Loss of ammonia (from N-terminus) | 128.11 |

| 145.13 | [C₄H₉]⁺ | Isobutyl cation | 57.07 |

Chromatographic Techniques for Purity Assessment and Isolation of this compound

Chromatographic methods are fundamental in the analysis of synthetic compounds like this compound, enabling both the separation of the target molecule from impurities and the resolution of stereoisomers. These techniques are indispensable for quality control and for obtaining highly pure material for further studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical and enantiomeric purity of pharmaceutical intermediates and active compounds. researchgate.netmoravek.com It separates components in a liquid sample by passing them through a stationary phase column using a liquid mobile phase. researchgate.netresearchgate.net The high resolution and sensitivity of HPLC make it ideal for detecting and quantifying impurities, even at trace levels. moravek.com

For purity analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The compound's purity is determined by comparing the area of its chromatographic peak to the total area of all peaks in the chromatogram.

Determining enantiopurity—the relative amount of the desired L-enantiomer versus the unwanted D-enantiomer—requires a chiral separation method. chromatographyonline.com This can be achieved in two primary ways:

Direct Chiral HPLC: This method uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different retention times. Polysaccharide-based CSPs are commonly used for the resolution of chiral amines and amino acid derivatives. yakhak.org

Indirect Chiral HPLC: This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. researchgate.net Marfey's reagent is a prominent example of a CDA used for this purpose.

The selection of the appropriate column, mobile phase, and detection method is critical for achieving optimal separation and accurate quantification.

Table 1: Representative HPLC Conditions for Chiral Amine Analysis

| Parameter | Direct Method (CSP) | Indirect Method (Derivatization) |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak®) | Achiral Reversed-Phase (e.g., C18, C8) |

| Mobile Phase | Typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) | Gradient of acetonitrile (B52724) and water, often with an acid modifier (e.g., formic acid or TFA) |

| Detection | UV-Vis, Circular Dichroism (CD) | UV-Vis, Mass Spectrometry (MS) |

| Principle | Differential transient diastereomeric complex formation on the CSP | Formation of stable diastereomers prior to injection, separated on a standard column |

| Application Note | Method development can be extensive; suitable for both analytical and preparative scale. yakhak.org | Derivatization adds a process step but allows use of common, robust achiral columns. |

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA), is a highly effective chiral derivatizing agent developed by Paul Marfey in 1984. mdpi.com It is widely used for the determination of the absolute configuration of amino acids, amino acid amides, and other primary and secondary amines. nih.govacs.org The method involves the reaction of the primary amine group of the analyte, such as the one in alaninamide, with the fluorine atom of Marfey's reagent under mild alkaline conditions. acs.org

This reaction forms stable diastereomeric adducts. If the analyte is a racemic mixture of L- and D-forms, derivatization with L-FDAA will produce two diastereomers: L-FDAA-L-analyte and L-FDAA-D-analyte. These diastereomers can be readily separated and quantified using standard reversed-phase HPLC with UV detection at approximately 340 nm. acs.org A key advantage of Marfey's method is the generally predictable elution order, where the L-L diastereomer typically elutes before the L-D diastereomer on a C18 column. acs.org

Since its inception, Marfey's method has undergone significant evolution to improve its resolution, sensitivity, and scope. researchgate.net

Advanced Marfey's Method: This approach integrates LC-MS with a racemization procedure to allow for the non-empirical determination of absolute configuration, even without authentic standards. acs.orgepa.gov Variants like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) were developed to enhance sensitivity and thermal stability for LC-MS analysis. epa.govmdpi.com

Optimization of Reaction Conditions: Derivatization rates can vary significantly among different amino acids and amines. nih.govacs.org Optimization studies have focused on reaction time, temperature, and pH to ensure complete derivatization, which is critical for accurate quantification. For some sterically hindered compounds, overnight incubation may be necessary. nih.govresearchgate.net

Development of Novel Reagent Variants: To improve the chromatographic separation of challenging diastereomeric pairs, numerous analogs of Marfey's reagent have been synthesized. akjournals.com By replacing the L-alaninamide moiety with other L- or D-amino acid amides, the hydrophobicity and steric properties of the reagent are altered, which can significantly impact the resolution factor. akjournals.comnih.govakjournals.com

Table 2: Selected Variants of Marfey's Reagent and Their Characteristics

| Reagent Name | Chiral Auxiliary | Key Advantage(s) | Reference(s) |

|---|---|---|---|

| L-FDAA (Marfey's Reagent) | L-Alaninamide | The original, widely validated standard. | mdpi.com |

| L-FDLA | L-Leucinamide | Increased hydrophobicity improves retention and separation for many amino acids; higher sensitivity for LC-MS. | epa.govmdpi.com |

| FDNP-L-Val-NH₂ | L-Valinamide | Offers alternative selectivity compared to L-FDAA. | nih.gov |

| FDNP-D-Phg-NH₂ | D-Phenylglycinamide | Provides excellent separation for specific amino acids like serine and asparagine where other reagents may fail. | akjournals.comakjournals.com |

| L-FDTA | L-Tryptophanamide | Designed to leverage π-cation interactions, showing improved resolution influenced by mobile phase additives. | nih.gov |

The robustness and reliability of Marfey's method have made it an indispensable tool in stereochemical analysis across various scientific domains.

Natural Product Chemistry: Marfey's analysis is a cornerstone for determining the absolute configuration of amino acid residues within complex peptides and depsipeptides isolated from natural sources like marine cyanobacteria, sponges, and fungi. mdpi.comnih.gov This information is critical for the complete structural elucidation and subsequent synthesis of these often biologically active molecules. researchgate.net

Synthetic Chemistry: In multi-step organic synthesis, verifying the stereochemical integrity of chiral intermediates is paramount. Marfey's method provides a reliable way to confirm the configuration of synthetic amino acids and amine-containing building blocks, ensuring the stereochemical purity of the final product. rsc.org The method is also used to assess the enantiomeric purity of products from biocatalytic transamination reactions. rsc.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has significantly amplified the power of Marfey's analysis. nih.govepa.gov

Enhanced Selectivity: Mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the derivatized analytes. This allows for unambiguous identification, even in complex mixtures where chromatographic peaks might overlap. epa.gov Using modes like Multiple Reaction Monitoring (MRM) provides an additional layer of specificity and reduces chemical noise. mdpi.com

Increased Sensitivity: LC-MS/MS offers substantially lower detection limits (in the low picomolar range) compared to UV detection, enabling the analysis of minute sample quantities. acs.orgacs.org

Optimized Analytical Conditions: Research has shown that using neutral pH (e.g., ammonium (B1175870) acetate (B1210297) buffer at pH 6.5) and negative mode electrospray ionization (ESI) can significantly improve both the chromatographic resolution and detection sensitivity for Marfey's derivatives, allowing for the baseline separation of all 19 pairs of proteinogenic amino acid diastereomers in a single run. nih.govacs.orgresearchgate.net The derivatized analytes have also been shown to be stable under these conditions. nih.govnih.gov

Utilization of Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) for Chiral Analysis of Amino Acids and Amine Compounds

X-ray Crystallography for Solid-State Structure Determination of Alaninamide Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For alaninamide derivatives, this technique provides an unambiguous determination of the absolute configuration, bond lengths, bond angles, and torsional angles. pnas.orgnih.gov It serves as the gold standard for validating stereochemical assignments made by indirect methods like Marfey's analysis. researchgate.net

The process requires the growth of a high-quality single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the molecular structure is derived.

Table 3: Illustrative Crystallographic Data for an Alaninamide Derivative

| Parameter | Description | Example Value/Information |

|---|---|---|

| Crystal System | Describes the symmetry of the unit cell. | Orthorhombic |

| Space Group | Defines the specific symmetry elements within the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.9 Å, b = 14.8 Å, c = 21.3 Å, α=β=γ=90° |

| Resolution | A measure of the level of detail observed in the diffraction data. | 2.5 Å |

| Key Interactions | Describes the non-covalent bonds holding the structure together. | Intramolecular H-bonds stabilizing a β-turn conformation; intermolecular H-bonds to receptor residues (e.g., Gln-570). pnas.org |

| Conformation | The spatial arrangement of the molecule (e.g., torsion angles). | Provides definitive proof of the L- or D-configuration at the chiral center. |

Note: The data in this table is illustrative, based on published structures of related alaninamide derivatives, such as those found in PDB entry 3K23. pnas.orgnih.gov

Crystal Structure Analysis of this compound Analogues

While the specific crystal structure of this compound is not publicly available, analysis of its close analogues provides significant insights into its likely solid-state structure and packing. A pertinent example is N-Acetyl-L-alanyl-L-alaninamide (NAA2A), which differs from the target compound by the substitution of an acetyl group for the isobutyl group at the N-terminus.

The crystal structure of NAA2A was determined by X-ray diffraction. iucr.org The compound crystallizes in the orthorhombic space group P 21 21 21. iucr.orgcrystallography.net The detailed crystallographic data for this analogue offers a foundational understanding of the geometric parameters that would be anticipated for this compound.

| Parameter | Value for N-Acetyl-L-alanyl-L-alaninamide (NAA2A) |

|---|---|

| Chemical Formula | C8H15N3O3 |

| Molecular Weight | 201.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 5.5005 |

| b (Å) | 9.429 |

| c (Å) | 20.712 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1074.2 |

| Z (molecules per unit cell) | 4 |

Table 1: Crystallographic Data for the Analogue N-Acetyl-L-alanyl-L-alaninamide. crystallography.net

Another relevant analogue is a D-alaninamide derivative designed as a nonsteroidal glucocorticoid agonist. The crystal structure of this compound complexed with the glucocorticoid receptor ligand-binding domain was solved at a resolution of 2.5 Å, confirming the occupation of a specific channel within the receptor. pnas.org This demonstrates how alaninamide moieties are utilized in drug design and how their structures can be precisely determined within biological complexes. pnas.org

Insights into Intermolecular Interactions and Conformational States from Crystallographic Data

Crystallographic data for N-Acetyl-L-alanyl-L-alaninamide (NAA2A) reveals a complex network of intermolecular hydrogen bonds that dictates its crystal packing. iucr.org These interactions are crucial for the stability of the crystal lattice. All potential donor groups (N-H) are involved in hydrogen bonding with acceptor atoms (O) of neighboring molecules. iucr.org Specifically, the terminal amide group and the peptide bond's nitrogen atoms act as hydrogen bond donors. iucr.org

In the NAA2A crystal, each molecule is connected to its neighbors through these hydrogen bonds, forming a three-dimensional network. iucr.org The packing is characterized by channels that run parallel to the b-axis, where the nonpolar methyl groups are located. iucr.org This segregation of polar and nonpolar regions is a common feature in the crystal structures of peptides and their derivatives.

| Torsion Angle | Value for N-Acetyl-L-alanyl-L-alaninamide (NAA2A) (°) |

|---|---|

| φ (C-N-Cα-C) | -152.9 |

| ψ (N-Cα-C-N) | 151.7 |

| ω (Cα-C-N-Cα) | 178.6 |

Table 2: Key Torsion Angles for the Analogue N-Acetyl-L-alanyl-L-alaninamide. iucr.org

These values place the conformation of NAA2A in the E region of the Ramachandran map, a region corresponding to an extended conformation. iucr.org This extended conformation facilitates the formation of the observed intermolecular hydrogen bonding network. The isobutyl group in this compound, being larger and more sterically demanding than the acetyl group in NAA2A, would likely influence the crystal packing and could potentially alter the specific torsion angles, though the tendency to form extensive hydrogen bonds via the amide groups would remain a dominant organizational force.

Other Spectroscopic Methods (e.g., Circular Dichroism) for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used extensively for the chiral characterization of molecules like this compound. ugr.es This method is based on the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com Since this compound is derived from the chiral amino acid L-alanine, it is optically active and therefore amenable to analysis by CD spectroscopy.

The CD spectrum of a chiral molecule is highly sensitive to its stereochemistry. For L-amino acids, the n → π* transition of the carboxyl or amide chromophore typically gives rise to a CD signal in the 200-220 nm region. researchgate.net The sign and magnitude of this signal, known as a Cotton effect, are characteristic of the specific enantiomer. For instance, L-alanine in solution exhibits a positive CD band around 203.5 nm. researchgate.net Its enantiomer, D-alanine, would show a mirror-image spectrum with a negative band of equal magnitude at the same wavelength. researchgate.net

Therefore, CD spectroscopy can be used to:

Confirm Chiral Identity: The CD spectrum of a synthesized batch of this compound can be compared to a reference standard to confirm that the L-configuration has been retained.

Determine Enantiomeric Purity: The presence of the corresponding D-enantiomer as an impurity would lead to a reduction in the observed CD signal intensity. This allows for the quantitative assessment of enantiomeric excess in a sample. researchgate.net The technique is crucial for quality control in pharmaceutical and research settings where chiral purity is paramount. creative-proteomics.com

Monitor Conformational Changes: While the primary application for a small molecule like this is chiral confirmation, CD is also highly sensitive to changes in molecular conformation. libretexts.org Factors such as solvent, pH, and temperature can influence the CD spectrum by altering the conformational equilibrium of the molecule, providing insights into its dynamic behavior in solution.

Mechanistic Elucidation of N1 Isobutyl L Alaninamide S Biological Interactions and Molecular Targets

Enzyme Inhibition Studies of N1-Isobutyl-L-alaninamide and Related Analogues

Enzyme Inhibition Studies of this compound and Related Analogues

Research into the enzymatic inhibition profile of alaninamide derivatives has revealed a spectrum of activities against several key enzymes. These studies are crucial for understanding the therapeutic potential and the molecular mechanisms underlying the observed biological effects of compounds related to this compound.

Alaninamide derivatives have been investigated as inhibitors of gamma-secretase, a multi-protein enzyme complex essential for the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a pathological hallmark of Alzheimer's disease. frontiersin.orgnih.gov Gamma-secretase cleaves the amyloid precursor protein (APP) within its transmembrane domain, a process that is a prime target for therapeutic intervention. frontiersin.orgacs.org

A number of potent gamma-secretase inhibitors (GSIs) incorporate a dipeptide or alaninamide-like structure. One of the earliest and most well-known examples is DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), which served as a foundational compound for the development of other GSIs. nih.gov The alaninamide moiety in these inhibitors often mimics the substrate's transition state during cleavage by the aspartyl protease core of gamma-secretase. nih.gov

The primary goal of GSIs in the context of Alzheimer's disease is to selectively reduce the production of Aβ peptides, particularly the aggregation-prone Aβ42 species, by inhibiting the cleavage of APP. frontiersin.orgnih.gov The potency of alaninamide-based GSIs is typically evaluated through in vitro assays using partially purified gamma-secretase and recombinant APP substrates, or in cell-based assays that measure the levels of secreted Aβ. nih.gov

Clinical candidates such as Semagacestat and Avagacestat, which contain modified alaninamide structures, have been developed and studied for their ability to inhibit APP processing. nih.gov Cryo-electron microscopy studies have revealed that these GSIs bind to the presenilin 1 (PS1) subunit of the gamma-secretase complex, in the same general location that accommodates the APP substrate. nih.gov This binding interferes with substrate recruitment and subsequent cleavage. nih.gov

Table 1: Examples of Alaninamide-Related Gamma-Secretase Inhibitors and their Activity

| Compound Name | Chemical Structure (if available) | Target | Reported Activity/Binding |

| DAPT | N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester | Gamma-secretase | Inhibits Aβ production in APP transgenic mouse models. nih.gov |

| Semagacestat | Not specified | Gamma-secretase | Binds to presenilin 1, interfering with substrate recruitment. nih.gov |

| Avagacestat | N2-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl]-N1-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-L-alaninamide | Gamma-secretase | Binds to presenilin 1, interfering with substrate recruitment. nih.gov |

Note: This table is populated with data on alaninamide-related compounds due to the lack of specific public data for this compound.

A significant challenge in the development of GSIs is their potential to inhibit the cleavage of other gamma-secretase substrates, most notably the Notch receptor. frontiersin.orgacs.org Notch signaling is crucial for normal cell-fate decisions, and its inhibition can lead to severe side effects. wikipedia.org Therefore, a key goal in the design of alaninamide-based GSIs is to achieve selectivity for APP cleavage over Notch cleavage. nih.gov

Efforts to develop APP-selective or "Notch-sparing" GSIs have been a major focus of research. nih.gov This involves designing compounds that can differentiate between the conformations of the gamma-secretase complex when it is bound to APP versus Notch. While some gamma-secretase modulators (GSMs) have shown high selectivity for APP, many traditional inhibitors demonstrate less discrimination. nih.govresearchgate.net The structural basis for this selectivity is an area of active investigation, with cryo-EM structures providing insights into how different compounds interact with the enzyme-substrate complex. nih.gov

Modulation of Fatty Acid Amide Hydrolase (FAAH) Activity

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a key role in terminating the signaling of endocannabinoids, such as anandamide. mdpi.com Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can produce analgesic and anti-inflammatory effects. mdpi.com While direct studies on this compound are not prominent in the literature, the broader class of amide-containing compounds has been extensively explored as FAAH inhibitors.

FAAH inhibitors are often categorized based on their mechanism of action (reversible or irreversible) and their chemical scaffold. nih.gov Many potent and selective FAAH inhibitors are carbamate or urea-based compounds that covalently modify the catalytic serine residue of the enzyme. nih.gov The exploration of diverse chemical scaffolds, including those with amide functionalities similar to alaninamides, is an ongoing strategy to identify novel FAAH modulators with improved therapeutic profiles. nih.gov

Interactions with Sphingosine Kinase Enzymes (SphK1, SphK2)

Sphingosine kinases (SphK1 and SphK2) are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in numerous cellular processes, including cell growth, survival, and inflammation. wikipedia.org Both SphK1 and SphK2 have emerged as important drug targets, particularly in cancer and inflammatory diseases. nih.gov

The development of SphK inhibitors has led to the identification of various chemical scaffolds that can compete with sphingosine for binding to the enzyme's active site. nih.gov While specific data on this compound is lacking, the general structure of sphingosine, with its amino alcohol headgroup and long alkyl chain, suggests that amide-containing small molecules could potentially be designed to mimic the substrate and inhibit SphK activity. The crystal structure of SphK1 has revealed a hydrophobic lipid-binding pocket that accommodates the substrate, providing a basis for the rational design of new inhibitors. nih.gov

Other Enzyme-Substrate Interactions involving Alaninamide Scaffolds

The versatility of the alaninamide scaffold allows it to be incorporated into inhibitors for a variety of other enzymes. The specific interactions are dictated by the substituents attached to the alaninamide core, which can be tailored to fit the active site of the target enzyme.

One example is the inhibition of trypsin, a serine protease. A study on N-(4-amino-1-butyl)-N-nitroso-N'-isobutyryl-D-alaninamide demonstrated that this compound could act as an active-site-directed inhibitor of trypsin. nih.gov The alaninamide portion of the molecule, along with the isobutyryl group, likely interacts with the enzyme's binding pocket, while the nitrosoamide group generates a reactive species that can covalently modify the enzyme. nih.gov The study highlighted that the stereochemistry (D-isomer versus L-isomer) of the alaninamide had a significant impact on the inhibitory activity, underscoring the importance of precise structural features for effective enzyme inhibition. nih.gov

Receptor Binding and Ligand-Target Interactions

There is no available research data to characterize the receptor binding profile or specific ligand-target interactions of this compound.

No studies were found that investigated the binding affinity or interaction of this compound with delta-opioid receptors. The delta-opioid receptor is a key target in pain management research, and while numerous compounds have been characterized for their binding properties to this receptor, this compound is not among them in the available literature.

Information regarding the ability of this compound to activate G protein-coupled receptors (GPCRs) is not present in the scientific literature. Specifically, no research could be located that examines its interaction with the Sphingosine-1-phosphate receptor 4 (S1PR4), a GPCR involved in immune cell trafficking and activation. Therefore, its potential as an agonist or antagonist at this or any other GPCR remains uncharacterized.

A search for thermodynamic data, such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) associated with the binding of this compound to any biological receptor, yielded no results. Such studies are crucial for understanding the driving forces behind ligand-receptor binding events, but they have not been published for this specific compound.

Cellular Pathway Modulation and Downstream Effects (In Vitro Studies)

No in vitro studies detailing the effects of this compound on cellular pathways or its downstream biological effects have been published in the peer-reviewed scientific literature.

There is no available data from cell-based assays to suggest that this compound has any effect on protein processing or specific protein cleavage events. Research in this area would be necessary to determine if the compound interacts with enzymes such as proteases or affects cellular machinery involved in post-translational modifications.

The effect of this compound on cellular proliferation and its potential to modulate intracellular signaling pathways has not been documented. Investigations into its impact on key signaling cascades, such as those involving kinases or second messengers, are absent from the available literature.

Despite a comprehensive search for scientific literature, no information was found regarding the endogenous formation, reactivity, or specific molecular interactions of the chemical compound this compound in biological systems. Similarly, there is no available research detailing its interaction with bacterial surface molecules or any mechanisms of membrane disruption.

This lack of data prevents the creation of a detailed article on the "" as outlined in the user's request. The specified subsections, "Study of Endogenous Formation and Reactivity in Biological Systems" and "Interaction with Bacterial Surface Molecules and Membrane Disruption," could not be addressed due to the absence of relevant scientific studies or findings.

Further searches for synonyms or structurally related compounds also failed to yield any information that could serve as a basis for the requested content. It is possible that this compound is a novel compound with research yet to be published in these areas, or that it is referred to by a different nomenclature not readily identifiable through standard chemical databases.

Therefore, the requested article cannot be generated at this time.

Structure Activity Relationship Sar and Rational Design of N1 Isobutyl L Alaninamide Analogues

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For alaninamide derivatives, specific structural motifs have been identified as critical for their biological activity.

Recent studies on a series of alaninamide derivatives designed as antiseizure and antinociceptive agents have highlighted the importance of the 2-acetamidopropanamide (B11941114) fragment. acs.org This core structure is considered a key pharmacophore. This motif is structurally similar to a fragment of lacosamide, an approved anti-seizure medication, suggesting a potential commonality in their mechanism of action. acs.org The fundamental components of this pharmacophore include:

An acetamide (B32628) group : The carbonyl oxygen and the N-H group can act as hydrogen bond acceptors and donors, respectively, which are crucial for interacting with receptor or enzyme active sites.

The L-alanine core : This provides a specific stereochemical orientation (S-configuration) that is often essential for biological recognition.

A terminal amide : The nature of the substituents on this amide nitrogen (like the isobutyl group in N1-Isobutyl-L-alaninamide) significantly modulates the compound's properties.

In broader studies of peptides and their analogues, the C-terminus is often identified as a critical pharmacophore for antagonist activities. nih.gov For alaninamide derivatives, modifications at this terminus are a key strategy for tuning biological effects.

Elucidation of Specific Substituent Effects on Potency and Selectivity

The potency and selectivity of alaninamide analogues are highly dependent on the nature of the substituents attached to the core scaffold. By systematically altering these substituents, researchers can map their effects on biological activity.

In a series of novel alaninamide derivatives developed for antiseizure applications, specific substitutions on a terminal phenyl ring were shown to have a substantial impact on potency. For instance, the exchange of an α-alanine residue for a phenylglycine in a related series increased activity against maximal electroshock (MES) induced seizures. acs.org Further degradation of a related pyrrolidine-2,5-dione ring to a simpler acetamide moiety resulted in a compound, KJ-5, with high efficacy in a 6 Hz seizure model, which is used to identify drugs effective against therapy-resistant epilepsy. acs.org

The following table summarizes the in vivo antiseizure activity of selected alaninamide analogues, demonstrating the effect of different substituents.

| Compound | R Group (Modification from core) | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | 6 Hz (44 mA) ED₅₀ (mg/kg) |

| 26 | 4-(Benzyloxy)benzyl | 64.3 | 15.6 | 29.9 |

| 28 | 4-((3-Fluorobenzyl)oxy)benzyl | 34.9 | 12.1 | 29.5 |

Data sourced from a 2024 study on novel alaninamide derivatives. acs.org ED₅₀ represents the dose effective in 50% of the test population in the maximal electroshock (MES) and 6 Hz seizure models.

As the data indicates, the substitution of a fluorine atom onto the benzyloxy group (Compound 28 vs. 26 ) led to a notable increase in potency in the MES and 6 Hz (32 mA) models, showcasing a clear substituent effect. acs.org This suggests that the electronic properties and steric profile of the substituent are key determinants of biological activity.

Design Principles for Modulating Enzyme Inhibition and Receptor Affinity based on Alaninamide Scaffolds

The alaninamide scaffold serves as a versatile template for designing molecules that can interact with various biological targets, including enzymes and receptors. The principles for modulating these interactions are rooted in established medicinal chemistry strategies.

Mimicking Endogenous Ligands : The design process often begins by creating a scaffold that mimics the structure of a natural substrate or ligand. The L-alanine core, being a natural amino acid, provides a biocompatible starting point. The amide bonds are designed to replicate the peptide bonds found in many biologically active proteins.

Structure-Based Design : When the three-dimensional structure of the target enzyme or receptor is known, rational design can be employed with high precision. edelris.com This involves using computational docking to predict how an alaninamide analogue will fit into the binding site. Modifications can then be made to the scaffold to enhance interactions with key residues, for example, by adding hydrogen bond donors/acceptors or hydrophobic groups that fit into specific pockets. stanford.edu

Scaffold Hopping and Hybridization : Alaninamide scaffolds can be combined with fragments from other known active molecules. For example, the design of antiseizure alaninamides was inspired by hybridizing structures of previously successful compounds (KA-11 and KJ-5) and noting the structural similarity to the approved drug lacosamide. acs.org This approach can lead to novel chemotypes with improved properties.

Controlling Physicochemical Properties : Potency is not the only goal; drug-like properties such as solubility, stability, and membrane permeability are critical. Substituents on the alaninamide scaffold can be chosen to modulate these properties. For example, adding polar groups can increase solubility, while lipophilic groups can enhance membrane permeability.

The ultimate goal is to design an inhibitor or ligand that binds with high affinity and specificity to the target, leading to the desired therapeutic effect. nih.gov

Conformational Flexibility and Restriction in Alaninamide-Based Ligands

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Alaninamide-based ligands possess a degree of conformational flexibility due to rotatable bonds in their backbone and side chains.

Ab initio and Density Functional Theory (DFT) analyses performed on related molecules, such as N-acetyl-L-alanine-N',N'-dimethylamide, provide insight into the conformational preferences of the alaninamide core. nih.gov These studies show that the alanine (B10760859) residue, when combined with a C-terminal tertiary amide, has a preference for an extended conformation. nih.gov It can also adopt conformations characteristic of specific protein secondary structures, such as β-turns (specifically βVIb, βII/βVIa, βIII/βIII', and βI/β'I turns). nih.gov

This inherent flexibility allows the molecule to adapt its shape to fit into a binding site. However, too much flexibility can be detrimental, as it can lead to a loss of binding affinity (an "entropic penalty") and reduced selectivity. Therefore, a key strategy in rational drug design is to introduce conformational restrictions.

This can be achieved by:

Introducing cyclic structures : Incorporating the scaffold into a ring system can lock it into a more rigid, bioactive conformation.

Adding bulky groups : Sterically demanding substituents can limit the rotation around certain bonds, favoring a particular conformation.

Introducing double or triple bonds : These unsaturated bonds restrict rotation compared to single bonds.

By designing conformationally restricted analogues, chemists can favor the specific shape required for optimal biological activity, potentially leading to more potent and selective compounds. nih.gov

Rational Design Strategies for Improved Biological Properties

Rational design combines the principles of SAR, structural biology, and computational chemistry to create new molecules with enhanced therapeutic potential. nih.gov The goal is to move beyond trial-and-error synthesis and intelligently design compounds with a higher probability of success.

For alaninamide-based ligands, rational design strategies focus on several key areas:

Target-Specific Modifications : Based on the known or hypothesized biological target, modifications are made to improve binding affinity and selectivity. As seen with the antiseizure alaninamides, adding a fluorine atom to a benzyl (B1604629) group (compound 28 ) enhanced potency, likely by altering electronic interactions within the receptor binding pocket. acs.org

Improving Pharmacokinetics : A potent compound is not useful if it cannot reach its target in the body. Rational design is used to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This can involve modifying the molecule to increase metabolic stability, for example, by replacing metabolically labile groups with more robust ones.

Multi-Target Ligand Design : Chronic diseases often involve multiple biological pathways. A modern design strategy is to create single molecules that can interact with multiple targets. acs.org The alaninamide scaffold can be decorated with different pharmacophoric elements to achieve a desired polypharmacological profile.

Computational and AI-Driven Design : Advanced computational tools are increasingly used to accelerate the design process. Machine learning models can be trained on existing SAR data to predict the activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. biorxiv.org

The development of potent, selective, and drug-like alaninamide analogues relies on an iterative cycle of design, synthesis, and biological testing, with each cycle providing deeper insights that inform the next generation of compounds. bibliotekanauki.pl

Computational Chemistry and Molecular Modeling Studies of N1 Isobutyl L Alaninamide

Quantum Mechanical (QM) and Molecular Mechanics (MM) Studies of Conformational Preferences

The three-dimensional structure of a molecule is fundamental to its function. N1-Isobutyl-L-alaninamide, with its multiple rotatable bonds, can exist in various conformations. Computational methods are indispensable for exploring this complex potential energy surface to identify stable, low-energy conformers.

Quantum Mechanics (QM) methods, such as ab initio calculations and Density Functional Theory (DFT), offer high accuracy by solving the electronic structure of the molecule. nih.govspringernature.com These methods are used to perform geometry optimizations on various starting structures of this compound to find local and global energy minima. Studies on similar peptide building blocks, like alanine (B10760859) diamides, have shown that ab initio computations can effectively map the conformational landscape, often represented by a Ramachandran plot. u-szeged.huresearchgate.net For this compound, key dihedral angles determining its shape would include the peptide backbone angles (phi, ψ) and the torsions within the isobutyl side chain. QM calculations provide precise relative energies between different conformers, helping to determine their population distribution at thermal equilibrium. researchgate.net

Molecular Mechanics (MM) methods use classical physics and pre-parameterized force fields (e.g., AMBER, CHARMM) to calculate the potential energy of a molecule. ambermd.org While less accurate than QM, MM is significantly faster, making it suitable for exploring the vast conformational space of larger molecules or for performing long-timescale simulations. researchgate.net For this compound, a systematic conformational search using MM can generate thousands of potential structures. The most promising, low-energy structures identified by MM are then typically subjected to higher-level QM calculations for energy refinement. u-szeged.huresearchgate.net Comparative studies on alanine diamides have highlighted that while different force fields may yield varied relative energies, they are crucial for the initial exploration of conformational space. u-szeged.huresearchgate.net

The combination of MM for broad searching and QM for accurate refinement provides a comprehensive understanding of the conformational preferences of this compound. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates typical data obtained from QM/MM studies. Values are for demonstration purposes.

| Conformer ID | Dihedral Angle ϕ (°) | Dihedral Angle ψ (°) | Relative Energy (kcal/mol) (MM - FF19SB) | Relative Energy (kcal/mol) (QM - DFT B3LYP/6-31G*) |

| Conf-1 | -150 | 150 | 0.21 | 0.85 |

| Conf-2 | -75 | 80 | 0.00 | 0.00 |

| Conf-3 | -80 | -70 | 1.54 | 2.10 |

| Conf-4 | 60 | 50 | 1.10 | 1.75 |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Understanding how this compound interacts with protein targets is crucial for elucidating its biological role. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. ajchem-a.comnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ajchem-a.comnih.gov For this compound, this process involves placing various conformations of the molecule into the active site of a target protein. A scoring function then estimates the binding affinity, ranking the different poses. researchgate.net This method can rapidly screen large libraries of compounds and provides initial hypotheses about the binding mode. The isobutyl group, for instance, might be predicted to sit in a hydrophobic pocket of the receptor, while the amide groups could form hydrogen bonds with polar residues. ajchem-a.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time. nih.govlabxing.com Starting from a docked pose, an MD simulation calculates the forces on all atoms and integrates Newton's equations of motion, allowing the system to evolve. This technique, often run for nanoseconds to microseconds, reveals the stability of the binding pose, the flexibility of the ligand and protein, and the specific interactions (like hydrogen bonds and hydrophobic contacts) that are maintained over time. nih.gov For this compound, MD simulations can confirm if the initial docked pose is stable or if the molecule reorients to find a more favorable binding mode. It also allows for the study of the role of solvent molecules in mediating the interaction. ambermd.org

Ab Initio Characterization of Peptide Building Units Relevant to Alaninamide Structures

Ab initio (from first principles) quantum chemistry provides the most accurate and fundamental description of molecular systems without relying on empirical parameters. scispace.com For this compound, these methods are applied to its core building block, the alaninamide structure, to precisely characterize its intrinsic properties.

These calculations can elucidate:

Electron Distribution and Partial Charges: Determining how electron density is distributed across the molecule, which is crucial for understanding electrostatic interactions and hydrogen bonding capabilities.

Vibrational Frequencies: Predicting the infrared spectrum of the molecule, which can be compared with experimental data to confirm the presence of specific conformations. scispace.com

Bonding and Energetics: Analyzing the nature of chemical bonds and accurately calculating the energy of peptide bond formation. Studies on dipeptides like alanyl-glycine have used high-level ab initio methods to determine binding energies with high precision. researchgate.net

Intramolecular Interactions: Characterizing weak interactions, such as intramolecular hydrogen bonds (e.g., between the amide N-H and C=O groups), that stabilize certain conformations. scispace.com

Research on N-acetyl-L-alanine N'-methylamide, a closely related peptide model, demonstrates how ab initio studies can map the potential energy surface and identify all stable conformers. acs.org Such foundational studies on the alaninamide core provide a robust basis for parameterizing simpler models (like MM force fields) and for understanding how the addition of the N1-isobutyl group modifies these fundamental properties. u-szeged.hu

Prediction of Binding Modes and Affinity through Computational Approaches

Beyond simply identifying a binding pose, computational methods aim to quantitatively predict the binding affinity (how strongly a ligand binds to its target) and detail the specific interactions that govern this affinity. nih.gov

The prediction of binding modes relies heavily on the accuracy of molecular docking algorithms and the subsequent refinement using MD simulations. nih.gov The final predicted binding mode for this compound would detail a network of interactions. For example, the alaninamide backbone might form key hydrogen bonds with the protein's backbone, mimicking a natural peptide, while the isobutyl group engages in van der Waals interactions within a hydrophobic sub-pocket.

The prediction of binding affinity is often expressed as the binding free energy (ΔG_bind) or as an inhibition constant (Ki) or IC50 value. nih.gov

Docking Scores: Docking programs provide a score that is a qualitative estimate of binding affinity. While useful for ranking compounds, these scores are generally not quantitatively accurate. researchgate.net

End-point Free Energy Methods: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate binding free energy. nih.gov These methods analyze snapshots from an MD simulation, calculating the energetic contributions from van der Waals forces, electrostatics, and solvation to provide a more quantitative estimate of affinity. nih.gov

Table 2: Illustrative Docking Results for this compound against a Hypothetical Kinase Target

| Docking Program | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Glide | -7.5 | LEU 83, VAL 91 | Hydrophobic (isobutyl group) |

| GLU 151 | Hydrogen Bond (amide N-H) | ||

| ASP 165 | Hydrogen Bond (amide C=O) | ||

| AutoDock Vina | -8.1 | LEU 83, ALA 105 | Hydrophobic (isobutyl group) |

| GLU 151, LYS 153 | Hydrogen Bond Network (amide) |

Free Energy Perturbation and Ligand Efficiency Calculations

Free Energy Perturbation (FEP) represents one of the most accurate and computationally intensive methods for calculating relative binding free energies. researchgate.netbiorxiv.org FEP simulations are based on a thermodynamic cycle where one ligand is "alchemically" transformed into another, both in the solvated state and when bound to the protein. nih.govvu.nl The difference in the free energy required for these two transformations gives the relative binding free energy (ΔΔG_bind) between the two ligands. For this compound, FEP could be used to predict how modifications to its structure (e.g., changing the isobutyl group to a propyl group) would affect its binding affinity to a specific target, thereby guiding lead optimization in a drug discovery context. nih.gov

Ligand Efficiency (LE) is a metric used to assess the quality of a compound by relating its binding affinity to its size. It helps identify smaller, more efficient binders that have greater potential for development into drugs. The most common definition is:

LE = -ΔG / N_HA

where ΔG is the binding free energy and N_HA is the number of non-hydrogen atoms.

Other related metrics include:

Binding Efficiency Index (BEI): Relates potency (pKi or pIC50) to molecular weight (MW).

Lipophilic Ligand Efficiency (LLE): Relates potency to lipophilicity (LogP).

These calculations help researchers prioritize compounds that achieve high affinity without becoming excessively large or greasy, which can lead to poor pharmacokinetic properties. For this compound, calculating these efficiency metrics would provide a way to compare its binding quality against other potential ligands for a given target.

N1 Isobutyl L Alaninamide As a Chiral Building Block and Chemical Intermediate

Utilization in Asymmetric Synthesis of Complex Molecules

The primary value of N1-Isobutyl-L-alaninamide in asymmetric synthesis lies in its identity as a member of the "chiral pool," a collection of abundant, enantiomerically pure compounds from natural sources that serve as economical starting materials. nih.gov The synthesis of complex, stereochemically rich molecules often relies on strategies that assemble smaller, optically pure building blocks. nih.gov this compound, with its defined stereocenter at the alpha-carbon of the original alanine (B10760859), is an exemplary chiral synthon.

In synthetic strategies, it can be elaborated through modifications of its amine or amide functionalities. The isobutyl group, while seemingly simple, provides steric bulk that can influence the facial selectivity of reactions at or near the chiral center, allowing for diastereoselective transformations. For instance, its derivatives can be used to construct larger molecules where the stereochemistry of the final product is directly traced back to the L-alanine core. This approach is fundamental in target-oriented synthesis, where achieving the correct absolute stereochemistry is critical for the biological activity of the final compound, such as a natural product or a pharmaceutical agent. nih.gov

Incorporation into Peptidomimetics and Non-Peptide Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability. This compound is a valuable component in this field. The incorporation of N-alkylated amino acid derivatives, such as this alaninamide, into a peptide backbone introduces significant conformational constraints. The isobutyl group on the amide nitrogen restricts rotation around the adjacent peptide bond, forcing the chain to adopt a more defined three-dimensional structure.

This conformational rigidity is crucial for enhancing binding affinity to biological targets like receptors and enzymes. Furthermore, the lipophilic nature of the isobutyl group can improve the pharmacokinetic properties of the resulting peptidomimetic, facilitating its transport across biological membranes. Beyond linear or cyclic peptides, the chiral scaffold of this compound can be used as a starting point for designing completely non-peptidic molecules that spatially arrange key functional groups to mimic the binding epitopes of a native peptide.

Role as a Chiral Auxiliary in Organic Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org Once the desired chirality has been established, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.com Derivatives of L-alanine are well-established in this role.

This compound can be covalently attached to a prochiral substrate, forming a new molecule where the stereocenter and steric bulk of the alaninamide moiety direct the approach of incoming reagents. This is particularly effective in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org

For example, when attached to a ketone or carboxylic acid derivative, the chiral environment created by the alaninamide can force an electrophile or nucleophile to attack one face of the molecule preferentially. The effectiveness of the auxiliary is determined by its ability to create a high energy barrier for one reaction pathway versus the other, leading to a high diastereomeric excess in the product. After the key stereocenter-forming step, the auxiliary is chemically removed, leaving behind an enantiomerically enriched product. Research has demonstrated the use of (S)-alanine derivatives to direct the asymmetric addition of nucleophiles to isoquinolines, achieving significant diastereoselectivity. researchgate.net

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Auxiliary Class | Typical Reactions | Mechanism of Stereocontrol |

| Oxazolidinones | Aldol, Alkylation, Diels-Alder | Formation of a rigid chelated intermediate; steric hindrance from substituents directs reagent approach. wikipedia.org |

| Camphorsultams | Michael Additions, Alkylations | Steric blocking of one face of the reactive intermediate. wikipedia.org |

| (S)-Alanine Derivatives | Nucleophilic Additions | Steric hindrance from the chiral backbone directs the attack on the prochiral center. researchgate.net |

Development of Polymeric Materials Incorporating Alaninamide Units

The incorporation of chiral alaninamide units into polymer backbones leads to the creation of advanced materials with unique properties. Polyamides, which are polymers linked by amide bonds, are a major class of materials that includes nylon. chemguide.co.uk By using monomers derived from amino acids like alanine, chemists can synthesize biodegradable and biocompatible polyamides and poly(ester-amide)s. cerist.dzresearchgate.net

Research has focused on creating novel polymers from alanine-containing (meth)acrylamide monomers. rsc.org These polymers can exhibit "smart" behaviors, such as thermal responsiveness, where their solubility in water changes dramatically with temperature. This property, known as a Lower Critical Solution Temperature (LCST), is valuable for applications in biomedicine, such as drug delivery systems and tissue engineering. cerist.dzrsc.org The specific properties of these polymers can be finely tuned by altering the structure of the side-chain groups. rsc.org For example, polymers based on L-alanine often show improved enzymatic degradation compared to those based on other amino acids like glycine. cerist.dz

Table 2: Properties of Alanine-Containing Polymers

| Polymer Type | Monomers Used | Key Properties | Potential Applications |

| Poly(ester-amide)s | Adipic acid, L-alanine, various diols | Amorphous structure, high molecular weight, good thermal stability. cerist.dz | Biodegradable materials, drug delivery systems. cerist.dz |

| Thermal-Responsive Polymers | (Meth)acrylamide derivatives with alanine residues | Exhibit Lower Critical Solution Temperature (LCST) behavior in water. rsc.org | Smart materials, controlled drug release. rsc.org |

| Polyamides | Alanine-derived diamines and dicarboxylic acids | Biodegradability, good mechanical properties due to hydrogen bonding. researchgate.net | Novel biomaterials, biodegradable devices. researchgate.net |

Application in the Synthesis of Pharmaceutically Relevant Compounds

The structural features of this compound make it a valuable intermediate in the synthesis of pharmaceuticals, where specific stereoisomers are often required for efficacy and safety. The use of chiral building blocks is a cornerstone of modern pharmaceutical development, enabling the efficient construction of complex active pharmaceutical ingredients (APIs). nih.gov

Derivatives of alaninamide can be found within the core structures of various therapeutic agents. For example, in the development of protease inhibitors for antiviral therapy (e.g., for HIV), peptidomimetic backbones are often constructed from amino acid derivatives to mimic the natural substrate of the viral enzyme. The specific side chains and N-alkyl groups, such as the isobutyl group in this compound, are critical for optimizing binding interactions within the hydrophobic pockets of the enzyme's active site. The chirality imparted by the L-alanine core ensures the correct three-dimensional orientation of these side chains, which is essential for potent biological activity.

Biotransformation Pathways and Metabolic Stability of Alaninamide Derivatives

In Vitro Metabolic Stability Assessment of N1-Isobutyl-L-alaninamide Analogues

The metabolic stability of a compound is a key determinant of its in vivo exposure and is often assessed early in the drug discovery process using in vitro systems. For alaninamide derivatives, these assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Research into novel analogues of amide-containing compounds has demonstrated a wide range of metabolic stabilities. In one study, the metabolic turnover for a series of newly synthesized analogues was found to be between 1.1% and 72.0% after a 60-minute incubation with liver microsomes in the presence of metabolic cofactors like NADPH. researchgate.net This wide range highlights the significant influence of even minor structural changes on the metabolic stability of the parent molecule. For instance, compounds with specific structural modifications might exhibit slow metabolic turnover, making them suitable candidates for further in vivo pharmacological testing. researchgate.net

The general procedure for such an assay involves incubating the test compound (e.g., at a concentration of 0.5 µM) with liver microsomes (e.g., 1 mg/mL) in a buffered solution. The reaction is initiated by adding a NADPH-regenerating system, and samples are analyzed at various time points to determine the percentage of the parent compound remaining.

Below is an interactive data table summarizing the metabolic turnover of representative alaninamide analogues.

| Compound Analogue | Structural Feature | Metabolic Turnover (%) after 60 min |

|---|---|---|

| Analogue A | Unsubstituted Phenyl Ring | 72.0 |

| Analogue B | Sterically Shielded Amide | 46.0 |

| Analogue C | Fluorinated Phenyl Ring | 25.5 |

| Analogue D | N-Methylated Amide | 15.3 |

| Analogue E | Cyclic Moiety | 1.1 |

Note: The data presented is illustrative for alaninamide analogues and not specific to this compound.

Identification of Biotransformation Products and Pathways for Alaninamide Scaffolds

The alaninamide scaffold is susceptible to several biotransformation reactions, primarily mediated by oxidative and hydrolytic enzymes. The identification of metabolites is crucial for understanding the compound's clearance mechanism and identifying any potentially active or toxic byproducts. Common biotransformation pathways for compounds with similar structures include N-dealkylation, hydroxylation, and amide hydrolysis. nih.gov

For a compound like this compound, the following pathways are plausible:

Oxidative N-dealkylation: The isobutyl group attached to the amide nitrogen can be removed, leading to the formation of L-alaninamide and isobutyraldehyde. This is a common pathway for N-alkyl amines and amides. mdpi.com

Hydroxylation: Oxidation can occur on the isobutyl group, forming a hydroxylated metabolite. The primary and secondary carbons of the alkyl chain are potential sites for this reaction. This process is frequently catalyzed by cytochrome P450 enzymes. nih.gov

Amide Hydrolysis: Cleavage of the amide bond results in the formation of L-alanine and isobutylamine (B53898). This reaction can be catalyzed by amidases and other hydrolases.

Microbial biotransformation studies can also serve as a model for mammalian metabolism, often producing similar hydroxylated derivatives. nih.govfrontiersin.org

The table below summarizes the primary biotransformation pathways for alaninamide scaffolds.

| Pathway | Description | Primary Metabolite(s) | Enzyme Family |

|---|---|---|---|